molecular formula C10H20O2 B168578 2-Pentyl 3-methylbutanoate CAS No. 117421-34-8

2-Pentyl 3-methylbutanoate

Cat. No. B168578
CAS RN: 117421-34-8
M. Wt: 172.26 g/mol
InChI Key: DUJBVANUBSYWGF-UHFFFAOYSA-N
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Description

2-Pentyl 3-methylbutanoate, also known as pentan-2-yl 3-methylbutanoate, is a fatty acid ester . It has a molecular formula of C10H20O2, an average mass of 172.268, and a mono-isotopic mass of 172.14633 .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) for this compound is InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3 . The SMILES (Simplified Molecular Input Line Entry System) representation is O(C(CCC)C)C(=O)CC(C)C .

Scientific Research Applications

1. Aroma Profile Analysis in Fruits

2-Pentyl 3-methylbutanoate contributes to the aroma profile in various fruits. For instance, it is one of the volatile compounds found in jackfruit cultivars grown in the Mexican Pacific area. This compound, along with other alkyl esters of 3-methylbutanoic acid, is essential in differentiating cultivars using clustering statistical techniques like principal component analysis (Barros-Castillo et al., 2021).

2. Nematicidal Activity in Pest Control

The nematicidal properties of natural ester compounds, including analogs of this compound, have been studied for their effectiveness against the pine wood nematode. These compounds have potential as safe, novel nematicides for controlling this pest (Seo et al., 2014).

3. Role in Wine Aroma and Flavor

In the context of wine and alcoholic beverages, this compound is involved in aroma formation. Quantitative determination of related hydroxy acids in wines and other alcoholic beverages highlights the relevance of these compounds in sensory effects (Gracia-Moreno et al., 2015).

4. Biotechnological Applications in Microbial Engineering

In biotechnology, metabolic engineering has been employed to produce pentanol isomers, including compounds like this compound, for their potential use as biofuels. These isomers, naturally produced as microbial fermentation by-products, have been the focus of research for improved production efficiency (Cann & Liao, 2009).

5. Insect Attraction and Behavioral Studies

This compound has been studied for its role in attracting insects. It is part of the volatile organic compounds released during the decomposition process, which can be used for training cadaver dogs or developing portable detection devices. This compound, among others, has shown potential in distinguishing human remains from those of other animals (Rosier et al., 2015).

6. Chemical Synthesis and Structural Analysis

The compound's role in chemical synthesis and structural analysis is also noteworthy. Studies have focused on synthesizing and characterizing derivatives of this compound for various applications, including their potential use in medicinal chemistry and drug development (Yancheva et al., 2015).

Mechanism of Action

Target of Action

Pentan-2-yl 3-methylbutanoate, also known as 2-Pentyl 3-methylbutanoate, is a fatty acid ester . Fatty acid esters are known to interact with a variety of biological targets, including enzymes and receptors involved in metabolic and signaling pathways.

Biochemical Pathways

Fatty acid esters are known to be involved in a variety of biological processes, including lipid metabolism and cell signaling . They can also serve as energy sources through beta-oxidation, a metabolic pathway that breaks down fatty acids to produce ATP.

Result of Action

Fatty acid esters are known to play roles in various biological processes, including cell signaling, inflammation, and energy metabolism . The specific effects of Pentan-2-yl 3-methylbutanoate would depend on its specific targets and the biochemical pathways it affects.

properties

IUPAC Name

pentan-2-yl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJBVANUBSYWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336175
Record name Butanoic acid, 3-methyl-, 1-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117421-34-8
Record name Butanoic acid, 3-methyl-, 1-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pentan-2-yl 3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-pentyl 3-methylbutanoate in baby banana aroma?

A1: Research has identified this compound as one of the key contributors to the characteristic aroma of baby bananas. The study employed techniques like headspace solid-phase microextraction gas chromatography-olfactometry (HS-SPME-GC–O) and aroma extract dilution analysis (AEDA) to determine the odor activity values of volatile compounds in the fruit. These analyses revealed that this compound, along with other compounds like 2-pentyl acetate and hexanal, play a crucial role in shaping the unique aroma profile of this banana variety [].

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